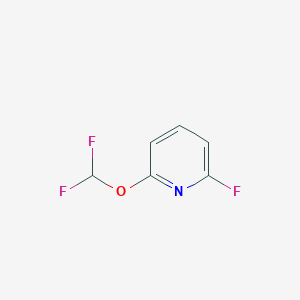

2-(Difluoromethoxy)-6-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)-6-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACWJJQKDUBNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650445 | |

| Record name | 2-(Difluoromethoxy)-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947534-62-5 | |

| Record name | 2-(Difluoromethoxy)-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Difluoromethoxy)-6-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Difluoromethoxy)-6-fluoropyridine is a fluorinated pyridine derivative that has emerged as a compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of both a difluoromethoxy group and a fluorine atom on the pyridine ring, confer advantageous physicochemical properties that make it a valuable building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, with a focus on its role as a modulator of the G protein-coupled receptor 52 (GPR52). Detailed experimental protocols and data are presented to facilitate further research and development efforts.

Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature.[1] The incorporation of fluorine significantly influences its electronic properties, metabolic stability, and membrane permeability, making it an attractive scaffold for medicinal chemists.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,6-Difluoropyridine | 2-Fluoro-6-methylpyridine |

| CAS Number | 947534-62-5[1] | 1513-65-1 | 407-22-7 |

| Molecular Formula | C₆H₄F₃NO[1] | C₅H₃F₂N[2] | C₆H₆FN |

| Molecular Weight | 163.097 g/mol [1] | 115.08 g/mol [2] | 111.12 g/mol |

| Boiling Point | Not explicitly reported | 124.5 °C / 743 mmHg[2] | 140-141 °C |

| Density | Not explicitly reported | 1.268 g/mL at 25 °C[2] | 1.077 g/mL at 25 °C |

| Refractive Index | Not explicitly reported | n20/D 1.437 | n20/D 1.47 |

| Solubility | Not explicitly reported | Not miscible or difficult to mix with water.[2] | Soluble in water. |

| Physical Form | Clear, colorless liquid[1] | Liquid | Liquid |

Synthesis

One potential synthetic route could be analogous to the synthesis of 2-bromo-6-(difluoromethoxy)pyridine, which involves a multi-step process starting from 2-amino-6-methylpyridine.[3] This would typically involve diazotization and halogenation, followed by oxidation and subsequent difluoromethoxylation.

A generalized workflow for the synthesis of fluorinated pyridines is presented below.

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound has been identified as a potential modulator of G protein-coupled receptor 52 (GPR52). GPR52 is an orphan receptor, meaning its endogenous ligand has not yet been identified, and it is primarily expressed in the brain, particularly in the striatum and cortex.[4] This localization suggests its involvement in regulating motor function, cognition, and emotion.

GPR52 is coupled to the Gs/olf G-protein and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This signaling pathway is of significant interest for the development of treatments for central nervous system (CNS) disorders. Agonists of GPR52 are being explored as potential therapeutics for conditions such as schizophrenia and other psychiatric disorders.[4][5]

The proposed mechanism of action for GPR52 agonists involves the potentiation of D1 receptor signaling and the opposition of D2 receptor signaling, which could lead to antipsychotic and pro-cognitive effects.[5]

GPR52 Signaling Pathway

The activation of GPR52 by an agonist, such as potentially this compound, initiates a cascade of intracellular events. The Gαs subunit of the G protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and ultimately modulating neuronal activity.

Caption: Simplified GPR52 signaling pathway upon agonist binding.

Experimental Protocols

While specific experimental data for this compound is limited, this section outlines general protocols for key assays used to characterize GPR52 agonists.

In Vitro GPR52 Activation Assay (cAMP Assay)

This assay is designed to measure the ability of a test compound to activate GPR52 and induce the production of intracellular cAMP.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a GPR52 agonist.

Materials:

-

HEK293 cells transiently or stably expressing human GPR52.

-

Assay medium (e.g., DMEM with 0.1% BSA).

-

Test compound (this compound) stock solution in DMSO.

-

Reference GPR52 agonist (e.g., as described in literature).[6]

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).[7][8]

-

384-well white opaque plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Preparation:

-

Culture HEK293-GPR52 cells to ~80-90% confluency.

-

Harvest cells and resuspend in assay medium to the desired density.

-

Dispense cells into the wells of a 384-well plate.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in DMSO.

-

Further dilute the compound in assay medium to the final desired concentrations.

-

-

Assay Protocol:

-

Add the diluted compound or vehicle (DMSO) to the respective wells containing cells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Convert the raw data (e.g., fluorescence or luminescence signal) to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

-

Caption: Experimental workflow for the in vitro cAMP assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR52 receptor, which is another hallmark of GPCR activation.

Objective: To determine if this compound induces β-arrestin recruitment to GPR52.

Materials:

-

Cells co-expressing GPR52 and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin cells).[9]

-

Assay medium.

-

Test compound (this compound).

-

Assay substrate/reagents for the specific technology (e.g., chemiluminescent substrate).[9]

-

White-walled, clear-bottom microplates.

-

Luminometer.

Procedure:

-

Cell Plating:

-

Plate the engineered cells in the microplates and incubate overnight.

-

-

Compound Addition:

-

Prepare dilutions of this compound.

-

Add the compound to the cells.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).

-

-

Detection:

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate at room temperature to allow signal development.

-

-

Measurement and Analysis:

-

Measure the luminescent signal.

-

Plot the signal against the compound concentration to generate a dose-response curve and determine the EC₅₀.

-

Conclusion

This compound is a promising chemical entity with significant potential in the field of drug discovery, particularly for CNS disorders. Its unique fluorine substitution pattern offers favorable ADME properties. The primary known biological target is GPR52, an orphan receptor implicated in psychiatric and neurological conditions. The methodologies outlined in this guide provide a framework for the further investigation and characterization of this compound and its derivatives as potential therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile, including in vivo efficacy and safety.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 1513-65-1 CAS MSDS (2,6-Difluoropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS 947534-62-5: A Fluorinated Pyridine Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction and Background

CAS number 947534-62-5 identifies the chemical compound 2-(Difluoromethoxy)-6-fluoropyridine . This molecule belongs to the class of fluorinated pyridine derivatives, a group of compounds that has garnered significant interest in the field of medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy to enhance the pharmacological properties of drug candidates. The presence of both a fluorine atom and a difluoromethoxy group on the pyridine ring of CAS 947534-62-5 suggests its potential utility as a valuable building block in the synthesis of novel therapeutic agents.

The introduction of fluorine can modulate a variety of physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the difluoromethoxy group is often employed as a bioisostere for other functional groups, offering a unique combination of electronic and steric properties that can lead to improved drug efficacy and pharmacokinetics. While this compound is primarily recognized as a chemical intermediate, its structural motifs are found in more complex molecules with demonstrated biological activity.

Chemical and Physical Properties

A summary of the available chemical and physical data for this compound is presented in Table 1. This information is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 947534-62-5 |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₄F₃NO |

| Molecular Weight | 163.10 g/mol |

| Appearance | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Solubility | No data available |

| Purity | Commercially available in various purities |

Table 1: Physicochemical Properties of CAS 947534-62-5

Synthetic Approaches

The synthesis of this compound typically involves the introduction of the difluoromethoxy and fluoro substituents onto a pyridine scaffold. While specific, detailed protocols for the industrial-scale synthesis of this exact compound are proprietary, a general laboratory-scale synthetic workflow can be conceptualized based on established organic chemistry principles for analogous compounds.

A plausible synthetic route could involve a multi-step process starting from a readily available pyridine derivative. The following diagram illustrates a hypothetical experimental workflow for the synthesis of this compound.

Figure 1: A generalized synthetic workflow for this compound.

General Experimental Protocol for a Key Synthetic Step (Illustrative)

Please note: The following protocol is a generalized representation for a difluoromethylation reaction and has not been specifically reported for the synthesis of CAS 947534-62-5. It is for illustrative purposes only.

Objective: To introduce a difluoromethoxy group onto a hydroxylated pyridine precursor.

Materials:

-

2-Hydroxy-6-fluoropyridine (or a suitable precursor)

-

A difluoromethylating agent (e.g., sodium chlorodifluoroacetate)

-

A suitable solvent (e.g., N,N-Dimethylformamide - DMF)

-

A base (e.g., potassium carbonate)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of the hydroxylated pyridine precursor in DMF, add the base (e.g., potassium carbonate).

-

Heat the mixture to a specified temperature (e.g., 80-100 °C) under an inert atmosphere.

-

Slowly add the difluoromethylating agent to the reaction mixture.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography - TLC or Gas Chromatography-Mass Spectrometry - GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product using column chromatography to obtain the desired difluoromethoxylated pyridine.

Potential Biological Significance and Signaling Pathways

While no specific biological data or signaling pathways have been publicly reported for this compound itself, its structural features are present in compounds with known biological activities. For instance, fluorinated pyridines are core components of various kinase inhibitors, ion channel modulators, and G-protein coupled receptor (GPCR) ligands.

The pyridine ring can act as a bioisostere for a phenyl ring and can engage in hydrogen bonding and pi-stacking interactions within protein binding pockets. The difluoromethoxy group, with its ability to act as a hydrogen bond acceptor and its high metabolic stability, can further enhance these interactions and improve the overall pharmacokinetic profile of a drug candidate.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive molecule derived from this compound, based on the known pharmacology of similar pyridine-containing drugs.

Figure 2: A hypothetical signaling pathway potentially modulated by a drug derived from this compound.

Conclusion

CAS 947534-62-5, or this compound, is a fluorinated pyridine derivative with significant potential as a building block in the design and synthesis of new drug candidates. Its unique substitution pattern offers medicinal chemists a tool to fine-tune the properties of lead compounds to achieve desired therapeutic effects. While specific biological data and detailed experimental protocols for this compound are not currently available in the public domain, its structural analogy to known bioactive molecules suggests its utility in the development of novel therapeutics across various disease areas. Further research and publication of studies involving this compound are needed to fully elucidate its potential in drug discovery.

The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a versatile and valuable moiety. This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, covering its synthesis, impact on key drug-like properties, and applications in successful drug candidates.

Physicochemical Properties of the Difluoromethoxy Group

The difluoromethoxy group imparts a unique combination of electronic and steric properties that can significantly influence a molecule's behavior. It is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[1][2]

Lipophilicity and Solubility

The OCF₂H group generally increases lipophilicity compared to a methoxy (-OCH₃) group, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group. This moderate increase in lipophilicity can enhance membrane permeability and improve oral absorption. However, the effect on lipophilicity is context-dependent and can be influenced by the electronic nature of the aromatic ring to which it is attached.[3]

Electronic Effects and Hydrogen Bonding Capability

With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing.[4] A key feature of the OCF₂H group is the acidity of its hydrogen atom, allowing it to act as a hydrogen bond donor. This enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, potentially improving metabolic stability while maintaining crucial interactions with biological targets.[2]

Table 1: Comparative Physicochemical Properties of Anisole and its Fluorinated Analogs

| Compound | Substituent | logP | pKa | Hammett Constant (σp) |

| Anisole | -OCH₃ | 2.11 | -6.54 | -0.27 |

| Difluoromethoxybenzene | -OCF₂H | 2.37 | Not Available | +0.14[4] |

| Trifluoromethoxybenzene | -OCF₃ | 2.85 | Not Available | +0.35 |

Note: logP and pKa values are representative and can vary based on the specific molecule and experimental conditions.

Synthesis of Difluoromethoxy-Containing Compounds

The introduction of the difluoromethoxy group can be achieved through several synthetic routes. A common and practical method involves the reaction of a phenol with a difluorocarbene source, such as sodium chlorodifluoroacetate.

General Experimental Protocol: Synthesis of Aryl Difluoromethyl Ethers

This protocol describes a general procedure for the synthesis of an aryl difluoromethyl ether from a corresponding phenol using sodium chlorodifluoroacetate.

Materials:

-

Phenol derivative

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of the phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Heat the mixture to 90-100 °C.

-

Add sodium chlorodifluoroacetate (2.0-3.0 eq) portion-wise over 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Impact on Pharmacokinetics and Metabolic Stability

A primary driver for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.

Blocking Metabolic Hotspots

The OCF₂H group can be used to replace metabolically labile groups, such as a methoxy group, which are prone to O-demethylation. This can lead to a longer plasma half-life and improved bioavailability.

In Vitro Metabolic Stability Assays

The metabolic stability of compounds containing a difluoromethoxy group is typically evaluated using in vitro assays with liver microsomes or hepatocytes. These assays measure the rate of disappearance of the parent compound over time.

Table 2: Representative Metabolic Stability Data

| Compound | Substituent | Human Liver Microsome Half-life (t½, min) |

| Methoxy-substituted Analog | -OCH₃ | < 10 |

| Difluoromethoxy-substituted Analog | -OCF₂H | > 60 |

Note: These are representative values to illustrate the trend. Actual values are compound-specific.

Experimental Protocol: Microsomal Stability Assay

Materials:

-

Test compound (10 mM stock in DMSO)

-

Pooled human liver microsomes (20 mg/mL)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)

-

Acetonitrile with an internal standard

Procedure:

-

Prepare a microsomal suspension in phosphate buffer.

-

Add the test compound to the microsomal suspension to a final concentration of 1 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into cold acetonitrile containing an internal standard to stop the reaction.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the half-life (t½) and intrinsic clearance (CLint).

Case Studies: Difluoromethoxy in Approved Drugs

The utility of the difluoromethoxy group is exemplified by its presence in several FDA-approved drugs.

Pantoprazole

Pantoprazole (Protonix®) is a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and contributes to its mechanism of action.

Mechanism of Action: Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cells in the stomach. The activated form covalently binds to and irreversibly inhibits the H⁺/K⁺-ATPase (proton pump), the final step in gastric acid secretion.

Roflumilast

Roflumilast (Daliresp®) is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast contributes to its potency and metabolic stability.

Mechanism of Action: Roflumilast inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, roflumilast increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This leads to the phosphorylation of downstream targets, ultimately resulting in a reduction of inflammatory responses.

Experimental Workflow for Analog Evaluation

The decision to incorporate a difluoromethoxy group is often part of a lead optimization campaign. The following workflow illustrates a typical process for evaluating a difluoromethoxy analog against its methoxy counterpart.

Conclusion

The difluoromethoxy group offers a unique and advantageous profile for medicinal chemists. Its ability to serve as a metabolically stable, lipophilic hydrogen bond donor provides a powerful tool for optimizing lead compounds. By replacing metabolically labile groups, the OCF₂H moiety can enhance pharmacokinetic properties while maintaining or even improving biological activity. The successful application of the difluoromethoxy group in approved drugs like pantoprazole and roflumilast underscores its importance in modern drug discovery and development. As synthetic methodologies for its introduction continue to improve, the strategic use of the difluoromethoxy group is expected to play an increasingly significant role in the design of future therapeutics.

References

- 1. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

The Ascendancy of Fluorinated Pyridines: A Technical Guide to Novel Discoveries and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry, consistently yielding compounds with enhanced pharmacological profiles. This technical guide delves into the discovery and significance of novel fluorinated pyridines, offering a comprehensive overview of their synthesis, biological activity, and therapeutic potential. By exploring recent advancements, this document aims to provide researchers and drug development professionals with critical insights to navigate and innovate within this promising chemical space. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic parameters, continue to drive the development of next-generation therapeutics across a spectrum of diseases.[1][2]

The Physicochemical Impact of Fluorination on Pyridine Scaffolds

The introduction of fluorine atoms into the pyridine ring profoundly influences its electronic and steric properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to increased metabolic stability by shielding susceptible positions from enzymatic degradation.[3] This modification can lead to a longer drug half-life and improved oral bioavailability.[1][4] Furthermore, the strategic placement of fluorine can modulate the pKa of the pyridine nitrogen, impacting its ionization state and ability to interact with biological targets. These alterations are pivotal in optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

Novel Fluorinated Pyridines in Drug Discovery: Recent Case Studies

The versatility of the fluorinated pyridine scaffold is evident in its application across diverse therapeutic areas, from oncology to inflammatory diseases. This section highlights recent discoveries of novel fluorinated pyridines, presenting their biological data and therapeutic context.

Imidazo[1,2-a]pyridine Derivatives as PI3K/mTOR Inhibitors

The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] A series of novel imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway.

One notable example, compound 15a , emerged from a lead optimization campaign as a potent PI3K/mTOR dual inhibitor.[5] The inclusion of a fluorinated substituent was crucial for achieving high potency and desirable pharmacokinetic properties.

Table 1: In Vitro Activity and Pharmacokinetic Parameters of Compound 15a [5]

| Parameter | Value |

| PI3Kα IC50 | 1.2 nM |

| mTOR IC50 | 3.8 nM |

| HCT116 Cell Proliferation IC50 | 0.15 µM |

| HT-29 Cell Proliferation IC50 | 0.21 µM |

| Rat Oral Bioavailability | 35% |

| Rat Plasma Clearance | 25 mL/min/kg |

Another study identified compound 35 , a 2,6,8-substituted imidazo[1,2-a]pyridine, as a potent and selective PI3Kα inhibitor with an IC50 of 150 nM.[6] This compound demonstrated significant antiproliferative activity in PIK3CA-mutated breast cancer cell lines.

Table 2: Biological Activity of Imidazo[1,2-a]pyridine PI3Kα Inhibitor 35 [6]

| Assay | IC50 (nM) |

| PI3Kα Enzymatic Assay | 150 |

| T47D Cell Proliferation | 250 |

| MCF7 Cell Proliferation | 310 |

Fluorinated Pyridine Derivatives as Anti-Inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Fluorinated pyridine derivatives have shown promise in this arena. A series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated for their anti-inflammatory activity.[7]

Among these, the fluorinated analog, V8 (2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol), was identified as a potent inhibitor of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.[7] This inhibition of a key inflammatory mediator highlights the potential of fluorinated pyridines in treating inflammatory disorders.

Table 3: Anti-Inflammatory Activity of Fluorinated Pyridine Derivative V8 [7]

| Compound | NO Production IC50 (µM) in LPS-stimulated RAW 264.7 cells |

| V8 | 5.8 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key fluorinated pyridine intermediates and final compounds, based on established literature procedures.

General Synthetic Workflow for Imidazo[1,2-a]pyridine Derivatives

The synthesis of the imidazo[1,2-a]pyridine core typically involves the condensation of a 2-aminopyridine with an α-haloketone. Subsequent functionalization is achieved through various cross-coupling reactions.

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

Synthesis of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives (Exemplified by compound 10h)[8]

Step 1: Synthesis of Intermediate 6-bromo-N-(pyridin-2-ylmethyl)quinazolin-4-amine

To a solution of 6-bromo-4-chloroquinazoline (1.0 eq) in isopropanol, pyridin-2-ylmethanamine (1.2 eq) and N,N-diisopropylethylamine (2.0 eq) are added. The reaction mixture is stirred at 80 °C for 4 hours. After cooling to room temperature, the precipitate is filtered, washed with isopropanol, and dried to afford the desired intermediate.

Step 2: Suzuki Coupling to form Ethyl 6-(4-((pyridin-2-ylmethyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10h)

A mixture of 6-bromo-N-(pyridin-2-ylmethyl)quinazolin-4-amine (1.0 eq), ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate (1.2 eq), Pd(dppf)Cl2 (0.1 eq), and K2CO3 (2.0 eq) in a mixture of 1,4-dioxane and water (4:1) is degassed and heated at 90 °C under a nitrogen atmosphere for 12 hours. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography to yield compound 10h .

-

Characterization Data for 10h: Yellow solid, 57.3% yield. 1H NMR (600 MHz, DMSO-d6) δ 9.20–9.14 (m, 1H), 9.05 (s, 1H), 8.73 (s, 1H), 8.58–8.51 (m, 2H), 8.47 (s, 1H), 8.14 (d, J = 8.6 Hz, 1H), 7.88 (d, J = 9.5 Hz, 1H), 7.84–7.78 (m, 2H), 7.73 (t, J = 7.6 Hz, 1H), 7.39 (d, J = 7.9 Hz, 1H), 7.29–7.24 (m, 1H), 4.92 (d, J = 5.7 Hz, 2H), 4.32 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H).[8]

Signaling Pathway Visualization

The PI3K/AKT/mTOR pathway is a complex and highly regulated signaling cascade that is a prime target for cancer therapy. Fluorinated pyridine inhibitors, such as the imidazo[1,2-a]pyridine derivatives discussed, can effectively block this pathway at the level of PI3K and/or mTOR.

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by fluorinated pyridines.

Conclusion and Future Directions

The exploration of novel fluorinated pyridines continues to be a highly fruitful endeavor in drug discovery. The strategic incorporation of fluorine offers a reliable method for enhancing the potency, selectivity, and pharmacokinetic profiles of lead compounds. The case studies presented herein underscore the significant potential of this scaffold in developing targeted therapies for cancer and inflammatory diseases. Future research will likely focus on the development of more selective inhibitors, the exploration of novel fluorination methodologies, and the application of these privileged structures to a broader range of biological targets. The continued investigation into the structure-activity relationships of fluorinated pyridines will undoubtedly pave the way for the next generation of innovative therapeutics.

References

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

A Technical Guide to 2-(Difluoromethoxy)pyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing substituents has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the difluoromethoxy group (-OCHF2) has garnered significant attention as a bioisostere for more metabolically labile moieties. When incorporated into a pyridine scaffold, a privileged core in numerous FDA-approved drugs, the resulting 2-(difluoromethoxy)pyridine derivatives present a promising class of compounds with diverse therapeutic potential.[1][2][3] This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 2-(difluoromethoxy)pyridine derivatives, with a focus on their applications in drug discovery.

Synthesis of 2-(Difluoromethoxy)pyridine Derivatives

The synthesis of 2-(difluoromethoxy)pyridine derivatives can be approached through several key strategies, primarily involving the introduction of the difluoromethoxy group onto a pre-existing pyridine ring or the construction of the pyridine ring with the difluoromethoxy group already in place. A pivotal precursor in many synthetic routes is 2-(difluoromethoxy)pyridin-4-ol.[1]

General Synthetic Strategies

Key synthetic approaches include:

-

Direct C-H Difluoromethylation: This method involves the direct introduction of a difluoromethyl group onto the pyridine ring, which can then be further modified.

-

N-Difluoromethylation of Pyridones: The synthesis of N-difluoromethyl-2-pyridones can be achieved from readily available pyridines. This protocol often utilizes mild reaction conditions and is compatible with a wide range of functional groups.[4] A key intermediate in this conversion is the N-difluoromethylpyridinium salt.[4]

-

Synthesis from 2-(Difluoromethoxy)pyridin-4-ol: This versatile precursor allows for a variety of chemical transformations at both the hydroxyl group and the pyridine ring.[1]

Experimental Protocols

Synthesis of N-Difluoromethyl-2-pyridones from Pyridines: [4]

A novel method for the synthesis of N-difluoromethyl-2-pyridones has been described, proceeding through an N-difluoromethylpyridinium salt intermediate. This protocol is noted for its use of mild reaction conditions, making it suitable for a variety of pyridine substrates.

Synthesis of 2-Aryloxy-4-alkoxy-pyridines via Pyridine-N-oxides: [5]

A method to control regioselectivity in the synthesis of 2-aryloxy-4-alkoxy-pyridines was developed utilizing pyridine-N-oxide intermediates. This approach was instrumental in determining the structure-activity relationships of this class of compounds.

dot

Caption: Synthetic pathway for 2-aryloxy-4-alkoxy-pyridines.

Biological Activity and Therapeutic Targets

Derivatives of 2-(difluoromethoxy)pyridine have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics for a range of diseases.

Anticancer Activity

Anti-proliferative and Anti-tubulin Activity: 2-Difluoromethoxy-substituted estratriene sulfamates have been designed to improve the potency and in vivo stability of the drug candidate 2-methoxyestradiol (2ME2).[6] These compounds have shown promising anti-proliferative activity in breast cancer cell lines (MCF-7 and MDA-MB-231) and act as inhibitors of tubulin polymerization.[6]

Steroid Sulfatase (STS) Inhibition: The aforementioned 2-difluoromethoxyestratriene sulfamates also exhibit potent inhibition of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers.[6]

Kinase Inhibition

Vaccinia-Related Kinase (VRK) Inhibition: An aminopyridine scaffold has been elaborated to develop inhibitors of human Vaccinia-related kinases 1 and 2 (VRK1 and VRK2).[7][8] These kinases are associated with increased cell division and neurological disorders.[7][8] The most potent compound for VRK1 displayed an IC50 value of 150 nM and exhibited good selectivity in a panel of 48 human kinases.[8]

p38α Mitogen-Activated Protein (MAP) Kinase Inhibition: A complex derivative, 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1][4][9]-triazolo[4,3-a]pyridine, has been identified as a potent and selective inhibitor of p38α MAP kinase, a key enzyme in inflammatory signaling pathways.[10]

Central Nervous System (CNS) Activity

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism: A series of 2-aryloxy-4-alkoxy-pyridines have been identified as novel, selective, and orally active antagonists of the CRF1 receptor.[5] The compound CP-316311, a member of this series, is a potent and selective CRF1 receptor antagonist with an IC50 value of 6.8 nM and has demonstrated oral efficacy in CNS in vivo models.[5] This compound advanced to Phase II clinical trials for depression.[5]

Quantitative Biological Data

| Compound Class | Target | Assay | Value | Reference |

| 2-Difluoromethoxyestratriene bis-sulfamate | MCF-7 cell proliferation | GI50 | 0.28 µM | [6] |

| 2-Difluoromethoxyestratriene bis-sulfamate | Steroid Sulfatase (whole JEG-3 cells) | IC50 | 3.7 nM | [6] |

| Aminopyridine Derivative (Compound 26) | VRK1 | Kinase Assay | IC50 | 150 nM |

| 2-Aryloxy-4-alkoxy-pyridine (CP-316311) | CRF1 Receptor | Binding Assay | IC50 | 6.8 nM |

Structure-Activity Relationship (SAR)

The biological activity of 2-(difluoromethoxy)pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.

VRK1/VRK2 Inhibitors: For the aminopyridine-based VRK inhibitors, crystallographic analysis revealed distinct binding modes and substituent preferences between VRK1 and VRK2, providing a basis for the design of more specific inhibitors for each kinase.[7]

dot

Caption: SAR workflow for developing specific VRK1/VRK2 inhibitors.

CRF1 Receptor Antagonists: The development of 2-aryloxy-4-alkoxy-pyridines as CRF1 receptor antagonists involved a detailed SAR study to optimize potency and selectivity. The regiochemistry of the substituents was found to be crucial for activity.[5]

Pharmacokinetics and Metabolism

The incorporation of the difluoromethoxy group is intended to enhance metabolic stability.[1] While comprehensive pharmacokinetic data for a wide range of 2-(difluoromethoxy)pyridine derivatives is not extensively available in the public domain, studies on related complex heterocyclic compounds provide some insights. For instance, a triazolopyridine derivative demonstrated generally favorable pharmacokinetic properties in several animal species, with low to moderate systemic plasma clearance and moderate to high oral bioavailability.[10] The principal route of clearance was identified as oxidative metabolism mediated by cytochrome P450 enzymes.[10]

Conclusion

2-(Difluoromethoxy)pyridine derivatives represent a versatile and promising class of compounds for drug discovery. Their synthetic accessibility, coupled with the beneficial effects of the difluoromethoxy group on metabolic stability and biological activity, makes them attractive scaffolds for targeting a range of therapeutic areas, including oncology, inflammation, and central nervous system disorders. Further exploration of the structure-activity relationships and pharmacokinetic properties of these derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.

References

- 1. 2-(Difluoromethoxy)pyridin-4-ol | 205043-09-0 | Benchchem [benchchem.com]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1,2,4]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activity of 2-(Difluoromethoxy)-6-fluoropyridine: A Technical Whitepaper

Disclaimer: There is no publicly available scientific literature detailing the direct biological activity of 2-(Difluoromethoxy)-6-fluoropyridine. This compound is primarily considered a chemical intermediate for the synthesis of more complex molecules. The following technical guide is a hypothetical case study illustrating its potential application in the development of a novel proton pump inhibitor (PPI), based on the known activities of structurally related compounds. The experimental data, protocols, and pathways presented herein are representative examples and should be understood as illustrative rather than factual reports on this specific molecule.

Executive Summary

The strategic incorporation of fluorine into pharmaceutical agents is a well-established strategy for enhancing metabolic stability, binding affinity, and overall drug-like properties. The compound this compound represents a valuable scaffold in medicinal chemistry, combining the benefits of a difluoromethoxy group (a bioisostere for hydroxyl or thiol groups with improved metabolic stability) and a fluorinated pyridine ring (a common motif in bioactive molecules). This whitepaper explores the hypothetical biological activity of a novel compound, herein named DFP-842 , synthesized from this compound. DFP-842 is designed as a proton pump inhibitor (PPI) for the potential treatment of acid-related gastrointestinal disorders.

The this compound Core in Drug Design

The this compound core is an attractive starting point for drug discovery for several reasons:

-

Metabolic Stability: The difluoromethoxy group is resistant to O-dealkylation, a common metabolic pathway for methoxy groups, which can lead to improved pharmacokinetic profiles.

-

Modulation of pKa: The fluorine atoms on the pyridine ring can lower the pKa of the pyridine nitrogen, which can be crucial for optimizing the accumulation of the drug in the acidic environment of the parietal cells, a key feature for PPIs.

-

Enhanced Binding Interactions: The difluoromethoxy group can act as a hydrogen bond donor, potentially forming key interactions with the target protein.

Hypothetical Synthesis of DFP-842

A plausible synthetic route to the hypothetical PPI, DFP-842, could involve the nucleophilic substitution of the fluorine atom at the 6-position of this compound with a substituted benzimidazole thiol.

Figure 1: Hypothetical synthetic workflow for DFP-842.

In Vitro Biological Evaluation of DFP-842

The biological activity of the hypothetical DFP-842 was evaluated through a series of in vitro assays to determine its potency as a proton pump inhibitor.

Quantitative Data Summary

| Assay Type | Target | Test System | Parameter | DFP-842 | Omeprazole (Control) |

| Enzyme Inhibition | H+/K+ ATPase | Porcine gastric microsomes | IC50 | 0.15 µM | 0.28 µM |

| Cell-based Assay | Acid Secretion | Rabbit parietal cells | IC50 | 0.08 µM | 0.12 µM |

| Metabolic Stability | Microsomal Stability | Human liver microsomes | t1/2 | 120 min | 45 min |

Table 1: Hypothetical in vitro activity and metabolic stability of DFP-842 compared to Omeprazole.

Experimental Protocols

4.2.1 H+/K+ ATPase Inhibition Assay

-

Preparation of Gastric Microsomes: Porcine gastric microsomes containing the H+/K+ ATPase enzyme were prepared by differential centrifugation of homogenized porcine gastric mucosa.

-

Assay Conditions: The reaction mixture contained 5 µg of microsomal protein, 5 mM MgCl2, 10 µM valinomycin, and varying concentrations of the test compound (DFP-842 or omeprazole) in a Tris-HCl buffer (pH 7.4).

-

Initiation and Measurement: The reaction was initiated by the addition of 5 mM ATP. The ATPase activity was determined by measuring the amount of inorganic phosphate released from ATP using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) was calculated by non-linear regression analysis.

4.2.2 Inhibition of Acid Secretion in Parietal Cells

-

Isolation of Parietal Cells: Parietal cells were isolated from rabbit gastric mucosa by enzymatic digestion and density gradient centrifugation.

-

Measurement of Acid Secretion: Acid secretion was stimulated by the addition of histamine and isobutyl-methylxanthine (IBMX). The accumulation of acid was measured using the aminopyrine uptake method, where the uptake of radiolabeled [14C]-aminopyrine serves as an index of acid production.

-

Treatment: Cells were pre-incubated with varying concentrations of DFP-842 or omeprazole before stimulation.

-

Data Analysis: The IC50 value for the inhibition of acid secretion was determined by plotting the percentage of inhibition against the compound concentration.

Mechanism of Action and Signaling Pathway

DFP-842, as a hypothetical proton pump inhibitor, is proposed to act by covalently binding to the cysteine residues of the H+/K+ ATPase enzyme in the acidic environment of the gastric parietal cells. This irreversible inhibition blocks the final step in gastric acid secretion.

Figure 2: Proposed mechanism of action for DFP-842.

Conclusion

While this compound itself has no reported biological activity, its structural features make it a highly promising starting material for the synthesis of novel therapeutic agents. The hypothetical case of DFP-842 demonstrates how this core can be elaborated into a potent and metabolically stable proton pump inhibitor. Further exploration of derivatives based on this scaffold is warranted in the search for new and improved treatments for acid-related disorders and potentially other therapeutic areas. The strategic use of such fluorinated building blocks will continue to be a cornerstone of modern drug discovery.

The Expanding Frontier: A Technical Guide to the Chemical Space of Fluorinated Heterocyclic Fragments

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds represents a powerful approach in modern drug discovery. This in-depth guide explores the chemical space of fluorinated heterocyclic fragments, offering insights into their synthesis, physicochemical properties, and application in fragment-based drug discovery (FBDD). By leveraging the unique properties of fluorine, researchers can unlock novel chemical space and design potent, selective, and metabolically robust drug candidates.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine atoms into heterocyclic fragments can dramatically alter their physicochemical properties, influencing their pharmacokinetic and pharmacodynamic profiles.[1][2] Key parameters such as lipophilicity (logP/logD) and basicity (pKa) are significantly modulated, often in a non-intuitive manner that depends on the position and degree of fluorination.[3][4] These modifications can lead to improved metabolic stability, enhanced binding affinity, and better membrane permeability.[5]

Below are tables summarizing the impact of fluorination on the lipophilicity and basicity of representative heterocyclic cores.

Table 1: Physicochemical Properties of Fluorinated Pyridines and Piperidines

| Compound | Structure | logP / logD | pKa | Reference |

| Pyridine | 0.64 | 5.25 | [6] | |

| 2-Fluoropyridine | 0.83 | -0.44 | [6] | |

| 3-Fluoropyridine | 0.51 | 2.97 | [6] | |

| 4-Fluoropyridine | 0.47 | 4.65 | [6] | |

| 2,6-Difluoropyridine | 1.01 | -2.96 | [6] | |

| Piperidine | 1.1 | 11.22 | [6] | |

| 4-Fluoropiperidine | 0.8 | 9.8 | [6] | |

| 4,4-Difluoropiperidine | 0.9 | 8.2 | [6] |

Table 2: Lipophilicity of 2-(Thiofluoroalkyl)pyridines

| Compound | RF | logD7.4 |

| 2-(Methylthio)pyridine | CH3 | 1.69 |

| 2-(Difluoromethylthio)pyridine | CF2H | 1.95 |

| 2-(Trifluoromethylthio)pyridine | CF3 | 2.13 |

| 2-(Ethylthio)pyridine | CH2CH3 | 2.26 |

| 2-(2,2-Difluoroethylthio)pyridine | CH2CF2H | 2.26 |

| 2-(2,2,2-Trifluoroethylthio)pyridine | CH2CF3 | 2.65 |

| Data sourced from Bernús et al., J. Med. Chem. 2025.[3] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and screening of fluorinated heterocyclic fragments. This section provides protocols for the synthesis of a key fluorinated scaffold and for a widely used fragment screening technique.

Synthesis of 2-(Fluorophenyl)-1H-benzo[d]imidazole

This protocol describes a general method for the synthesis of 2-fluorophenyl-benzimidazole derivatives.

Materials:

-

1,2-Phenylenediamine derivative (1 equivalent)

-

Corresponding fluorinated carboxylic acid derivative (1.1 equivalents)

-

Polyphosphoric acid (PPA)

Procedure:

-

A mixture of the 1,2-phenylenediamine derivative and the fluorinated carboxylic acid derivative is heated in polyphosphoric acid (5 mL) at 120-150 °C for 13–18 hours.[7]

-

The reaction mixture is then cooled and poured onto ice water.

-

The mixture is neutralized by the addition of a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the 2-(fluorophenyl)-benzimidazole product.[7]

19F NMR-Based Fragment Screening

19F NMR spectroscopy is a powerful tool for identifying fragment hits due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion, which minimizes signal overlap.[8][9] This allows for the screening of fragment cocktails, significantly increasing throughput.[10]

Materials:

-

Target protein solution (e.g., 10-50 µM in a suitable buffer)

-

Fluorinated fragment library (cocktails of ~10-30 compounds, each at ~100-200 µM)

-

NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 10% D2O, pH 7.4)[10]

-

Internal standard (e.g., sodium trifluoroacetate)[11]

Procedure:

-

Sample Preparation: Prepare two sets of NMR samples. The first set contains the fragment cocktails in the NMR buffer. The second set contains the same fragment cocktails with the addition of the target protein.[10]

-

NMR Data Acquisition: Acquire 1D 19F NMR spectra for both sets of samples. A simple 1D experiment with proton decoupling is often sufficient.[12] For weakly binding fragments, transverse relaxation (T2)-filtered experiments can be employed to detect changes in fragment mobility upon binding.[10]

-

Hit Identification: Compare the 19F NMR spectra of the fragment cocktails with and without the target protein. A change in the chemical shift, a decrease in signal intensity, or line broadening of a specific fragment's signal indicates a binding event.[8][9]

-

Hit Deconvolution and Validation: For cocktails showing hits, screen the individual fragments of that cocktail to identify the specific binder. The binding affinity (Kd) of the hit can then be determined by titrating the fragment against the protein and monitoring the changes in the 19F NMR signal.[13]

Visualizing the Landscape

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological and chemical processes.

Caption: A typical workflow for fragment-based drug discovery utilizing a fluorinated fragment library.

Caption: The Ras-Raf-MEK-ERK pathway, a key signaling cascade in cancer, is often targeted by fluorinated inhibitors.

Conclusion

Fluorinated heterocyclic fragments represent a rich and diverse area of chemical space with significant potential for drug discovery. Their unique physicochemical properties, imparted by the strategic placement of fluorine atoms, can be harnessed to develop drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The combination of advanced synthetic methodologies and powerful screening techniques, such as 19F NMR, enables the efficient exploration of this chemical space. As our understanding of the nuanced effects of fluorination continues to grow, so too will the opportunities to translate these fascinating fragments into transformative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. 19F NMR Fragment Screening Platform | Faculty of Life Sciences [ucl.ac.uk]

- 11. 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Therapeutic Potential: Hypothesized Mechanisms of Action of 2-(Difluoromethoxy)-6-fluoropyridine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The synthetically versatile scaffold, 2-(difluoromethoxy)-6-fluoropyridine, has emerged as a privileged starting point in medicinal chemistry for the development of novel therapeutic agents. The unique electronic properties conferred by the difluoromethoxy and fluoro substituents are hypothesized to enhance metabolic stability, improve blood-brain barrier penetration, and provide key interactions with biological targets. While the mechanism of action for the core structure itself is not extensively defined, its derivatives have shown significant promise in preclinical studies, primarily as anticonvulsant and antipsychotic agents. This technical guide consolidates the current understanding and hypothesized mechanisms of action of these derivatives, providing a foundation for further research and development.

Hypothesized Mechanism of Action: Anticonvulsant Activity

Derivatives of this compound are postulated to exert anticonvulsant effects through modulation of inhibitory and excitatory neurotransmission. While the precise molecular targets are yet to be definitively elucidated for this specific class of compounds, the broader class of fluorinated pyridine derivatives has been associated with interactions with key players in seizure propagation.

One leading hypothesis centers on the enhancement of GABAergic inhibition. It is proposed that these compounds may act as positive allosteric modulators of the GABA-A receptor, increasing the receptor's affinity for its endogenous ligand, gamma-aminobutyric acid (GABA). This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a dampening of neuronal excitability.

Another potential, though less substantiated, hypothesis for some derivatives involves the modulation of voltage-gated sodium channels. By stabilizing the inactivated state of these channels, the compounds could reduce the rapid, repetitive firing of neurons that is characteristic of seizure activity. However, for some related heterocyclic anticonvulsants, this mechanism has been suggested to be less probable.

Experimental Protocols for Anticonvulsant Screening:

The anticonvulsant potential of this compound derivatives is typically assessed using a battery of in vivo rodent models.

1. Maximal Electroshock Seizure (MES) Test:

-

Purpose: To identify compounds effective against generalized tonic-clonic seizures.

-

Methodology:

-

Adult male mice or rats are administered the test compound, vehicle control, or a standard anticonvulsant drug (e.g., phenytoin) via intraperitoneal (i.p.) or oral (p.o.) route.

-

After a predetermined pretreatment time (typically 30-60 minutes), a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

-

The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

The median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint, is calculated using probit analysis.

-

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

-

Purpose: To identify compounds effective against myoclonic and absence seizures.

-

Methodology:

-

Animals are pretreated with the test compound, vehicle, or a standard drug (e.g., ethosuximide).

-

Following the pretreatment period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.

-

Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

-

Protection is defined as the absence of clonic seizures.

-

The ED50 is determined as described for the MES test.

-

3. 6 Hz Seizure Test:

-

Purpose: To identify compounds with potential efficacy against psychomotor (focal) seizures that are resistant to some standard antiepileptic drugs.

-

Methodology:

-

Animals are pretreated with the test compound, vehicle, or a standard drug.

-

A low-frequency (6 Hz) electrical stimulus of longer duration (e.g., 32 mA for 3 seconds for mice) is delivered via corneal electrodes.

-

The animals are observed for seizure activity, which typically manifests as stun, forelimb clonus, and twitching of the vibrissae.

-

Protection is defined as the absence of this seizure behavior.

-

The ED50 is calculated.

-

Quantitative Data for Related Anticonvulsant Pyridine Derivatives:

| Compound Class | Animal Model | Seizure Test | ED50 (mg/kg) | Reference Compound | ED50 (mg/kg) |

| Phenylacetamides | Mouse | MES | 8.0 - 24.0 | Phenytoin | 9.5 |

| Tetrahydrothieno[3,2-b]pyridines | Mouse | MES | 9.5 | Carbamazepine | 8.8 |

| Tetrahydrothieno[3,2-b]pyridines | Mouse | scPTZ | 20.5 | Ethosuximide | 130 |

Note: The data presented is for illustrative purposes and represents the activity of related but structurally distinct pyridine derivatives.

Hypothesized Mechanism of Action: GPR52 Agonism

A significant area of investigation for derivatives of this compound is their potential as agonists of the G-protein coupled receptor 52 (GPR52). GPR52 is an orphan receptor highly expressed in the striatum and prefrontal cortex, brain regions critically involved in motor control, cognition, and reward.

The leading hypothesis is that GPR52 agonists could offer a novel approach to treating psychiatric disorders, such as schizophrenia. GPR52 is coupled to the Gs alpha subunit (Gαs), and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This increase in cAMP can modulate the activity of downstream signaling pathways, including those involving dopamine D1 and D2 receptors. Specifically, GPR52 activation is thought to potentiate D1 receptor signaling while attenuating D2 receptor signaling.[1] This dual action is highly desirable for an antipsychotic, as it may address both the negative/cognitive and positive symptoms of schizophrenia with a potentially lower side effect profile than current medications.

Signaling Pathway Diagram:

Caption: Hypothesized GPR52 signaling pathway initiated by a derivative of this compound.

Experimental Protocols for GPR52 Agonist Activity:

The characterization of compounds as GPR52 agonists typically involves cell-based assays to measure the downstream consequences of receptor activation.

1. cAMP Accumulation Assay:

-

Purpose: To quantify the increase in intracellular cAMP levels following receptor stimulation.

-

Methodology:

-

A stable cell line expressing human GPR52 (e.g., CHO-K1 or HEK293 cells) is cultured in appropriate media.

-

Cells are seeded into multi-well plates and allowed to adhere.

-

The cells are then treated with various concentrations of the test compound, a known GPR52 agonist (positive control), or vehicle (negative control) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Following an incubation period (e.g., 30 minutes at 37°C), the cells are lysed.

-

The intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

-

Dose-response curves are generated, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.

-

Quantitative Data for GPR52 Agonists:

While specific EC50 values for GPR52 agonists directly derived from this compound are not widely published, the following table provides data for known GPR52 agonists to serve as a benchmark.

| Compound | Cell Line | Assay Type | EC50 (nM) |

| FTBMT | CHO-hGPR52 | cAMP accumulation | 75 |

| PW0787 | HEK293 | cAMP accumulation | 135 |

Note: The data presented is for known GPR52 agonists and is intended for comparative purposes.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery and initial characterization of novel therapeutic agents based on the this compound scaffold.

Caption: A generalized workflow for the development of therapeutics from the this compound scaffold.

The this compound scaffold represents a promising starting point for the development of novel central nervous system therapies. While direct mechanistic studies on its derivatives are still emerging, the existing body of research on related fluorinated pyridines and GPR52 agonists provides a strong foundation for hypothesized mechanisms of action. For anticonvulsant activity, modulation of GABAergic neurotransmission is a primary hypothesis. For antipsychotic potential, agonism of the GPR52 receptor and subsequent modulation of dopamine signaling pathways is the key focus. Further research, including the identification of specific molecular targets and the elucidation of detailed structure-activity relationships, will be crucial in realizing the full therapeutic potential of this versatile chemical scaffold.

References

Methodological & Application

Synthesis of 2-(Difluoromethoxy)-6-fluoropyridine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive two-step protocol for the synthesis of 2-(difluoromethoxy)-6-fluoropyridine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the selective hydrolysis of commercially available 2,6-difluoropyridine to yield 6-fluoro-2-pyridinol. The subsequent O-difluoromethylation of the pyridinol intermediate is achieved using sodium chlorodifluoroacetate as a difluorocarbene precursor. This protocol offers detailed experimental procedures, a summary of reaction parameters, and a clear workflow diagram to ensure reproducibility and success in the laboratory setting.

Introduction

The incorporation of the difluoromethoxy group (-OCF₂H) into heterocyclic scaffolds is a widely employed strategy in modern drug discovery. This functional group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. The target compound, this compound, serves as a key intermediate for the synthesis of various biologically active molecules. This document outlines a reliable and accessible synthetic route starting from 2,6-difluoropyridine.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 6-fluoro-2-pyridinol from 2,6-difluoropyridine

This procedure is adapted from the hydrolysis of similar halopyridines and involves the selective nucleophilic substitution of a fluorine atom.

Materials and Reagents:

-

2,6-Difluoropyridine

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

High-pressure reactor (e.g., Parr reactor)

Procedure:

-

To a high-pressure reactor, add 2,6-difluoropyridine (1 equiv).

-

Prepare a 10-20% (w/v) aqueous solution of sodium hydroxide (2.0-2.5 equiv).

-

Add the aqueous sodium hydroxide solution to the reactor.

-

Seal the reactor and heat the mixture to a temperature of 140-160°C. The reaction will proceed under autogenous pressure.

-

Maintain the temperature and stir the reaction mixture for 4-6 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a beaker and cool in an ice bath.

-

Carefully neutralize the mixture by dropwise addition of concentrated hydrochloric acid until a pH of approximately 7 is reached. The product, 6-fluoro-2-pyridinol, may precipitate.

-

Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-fluoro-2-pyridinol.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound from 6-fluoro-2-pyridinol

This protocol for O-difluoromethylation is based on the generation of difluorocarbene from sodium chlorodifluoroacetate.[1][2]

Materials and Reagents:

-

6-Fluoro-2-pyridinol (from Step 1)

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, and nitrogen inlet

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-fluoro-2-pyridinol (1.0 equiv) and a base such as potassium carbonate (1.5 equiv).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Flush the system with nitrogen.

-

Add sodium chlorodifluoroacetate (2.5-3.0 equiv) to the reaction mixture in one portion under a stream of nitrogen.[1]

-

Heat the reaction mixture to 100-120°C in an oil bath and stir for 2-4 hours.[2] Vigorous bubbling may be observed as the reaction proceeds.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound.

Data Presentation

The following table summarizes the key reaction parameters for the two-step synthesis.

| Parameter | Step 1: Hydrolysis | Step 2: O-Difluoromethylation |

| Starting Material | 2,6-Difluoropyridine | 6-Fluoro-2-pyridinol |

| Key Reagent | Sodium Hydroxide (aq. solution) | Sodium Chlorodifluoroacetate |

| Base | Sodium Hydroxide | Potassium Carbonate |

| Solvent | Water | N,N-Dimethylformamide (DMF) |

| Temperature | 140-160°C | 100-120°C |

| Reaction Time | 4-6 hours | 2-4 hours |

| Pressure | Autogenous | Atmospheric (under N₂) |

| Typical Yield | Moderate to Good | Good to Excellent[3] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the two-step synthesis.

References

Application Note: A Detailed Protocol for the Selective O-Difluoromethoxylation of 6-Fluoropyridin-2-ol

Abstract

This document provides a comprehensive protocol for the selective O-difluoromethoxylation of 6-fluoropyridin-2-ol to synthesize 2-(difluoromethoxy)-6-fluoropyridine. The difluoromethoxy moiety is of significant interest in medicinal chemistry, and this protocol, adapted from established methodologies for the difluoromethylation of 2-pyridones, offers a reliable procedure for researchers in drug discovery and development.[1][2][3] This application note includes a detailed experimental procedure, a summary of expected outcomes based on related substrates, and a visual representation of the experimental workflow.

Introduction

The introduction of fluorine-containing functional groups is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The difluoromethoxy group (–OCF₂H), in particular, can serve as a lipophilic hydrogen bond donor, offering unique opportunities for molecular design. This protocol details the synthesis of this compound from 6-fluoropyridin-2-ol, a common scaffold in pharmaceutical research. The described method is based on the O-alkylation of 2-pyridone tautomers using chlorodifluoromethane, which has been shown to be effective for similar substrates.[1][3]

Reaction Scheme

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) on fluoropyridines is a cornerstone reaction in modern medicinal chemistry and drug development. The high electronegativity of the fluorine atom, combined with the electron-deficient nature of the pyridine ring, renders the positions ortho (2- and 6-) and para (4-) to the nitrogen atom susceptible to attack by a wide range of nucleophiles. This reaction is particularly valued for its reliability, broad substrate scope, and applicability in late-stage functionalization of complex molecules. The C-F bond, being the strongest single bond to carbon, paradoxically makes fluoride an excellent leaving group in these reactions, a consequence of the rate-determining step being the initial nucleophilic attack and formation of the stabilized Meisenheimer intermediate.[1][2][3][4] This greater reactivity of fluoropyridines compared to their chloro- or bromo- counterparts often allows for milder reaction conditions, enhancing functional group tolerance.[1][4]

These application notes provide an overview of SNAr reactions on fluoropyridines, including quantitative data on reaction conditions for various nucleophile classes and detailed experimental protocols for their successful implementation in a laboratory setting.

Key Advantages of Using Fluoropyridines in SNAr

-

Enhanced Reactivity: The strong electron-withdrawing nature of fluorine activates the pyridine ring for nucleophilic attack more effectively than other halogens. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[1]

-

Milder Reaction Conditions: The increased reactivity often permits the use of lower temperatures and weaker bases, which is crucial when dealing with sensitive functional groups present in complex drug-like molecules.[1]

-

Broad Nucleophile Scope: A wide array of O-, N-, S-, and C-centered nucleophiles can be successfully employed, allowing for the introduction of diverse functionalities.[1]

-

Predictable Regioselectivity: Nucleophilic attack is highly favored at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[1][2]

Data Presentation: Reaction Conditions for SNAr of 2-Fluoropyridines